6-Bromo-7-chloropyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-2-1-5-3-4-10-11(5)7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKAZLNLYFINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N2C1=CC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427438-52-5 | |
| Record name | 6-bromo-7-chloropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic Characterization and Structural Elucidation of 6 Bromo 7 Chloropyrazolo 1,5 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced NMR methods, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of the pyrazolo[1,5-a]pyridine core provides distinct signals for each proton, with chemical shifts and coupling constants being highly dependent on the nature and position of substituents. In the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, a related scaffold, the chemical shifts for H-5 and H-7 have been a subject of revision, with 2D experiments confirming their assignments. researchgate.net For pyrazolo[3,4-b]pyridine derivatives, characteristic coupling constants between protons on the pyridine (B92270) ring are observed, with J4,5 typically being larger than J5,6. cdnsciencepub.com
In the case of 6-Bromo-7-chloropyrazolo[1,5-a]pyridine, the protons on the heterocyclic rings are expected to exhibit specific chemical shifts and splitting patterns. The proton at position 2 and 3 on the pyrazole (B372694) ring and the protons at positions 4 and 5 on the pyridine ring would give rise to characteristic signals. For instance, in a related 5-Bromo-1H-pyrazolo[3,4-b]pyridine, the two pyridine ring protons appear as singlets at δ 8.21 and 8.65 ppm. growingscience.com The precise chemical shifts are influenced by the strong electron-withdrawing effects of the bromine and chlorine atoms.
Table 1: Representative ¹H NMR Spectral Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.1 - 8.5 | d | ~2.5 |
| H-3 | 6.7 - 7.0 | d | ~2.5 |
| H-5 | 7.1 - 7.5 | dd | ~9.0, 1.5 |
| H-6 | 6.8 - 7.2 | dd | ~9.0, 7.0 |
| H-7 | 8.4 - 8.8 | dd | ~7.0, 1.5 |
Note: Data are generalized from various pyrazolo[1,5-a]pyridine and related heterocyclic systems. Actual values for this compound may vary.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine rings are influenced by the attached substituents and their position. In pyrazolo[1,5-a]pyrimidine derivatives, all ¹³C resonances can be unambiguously assigned using 2D experiments and gated decoupled spectra, which also help in determining one-bond and long-range ¹³C–¹H coupling constants. researchgate.net
For this compound, the carbons directly attached to the halogen atoms (C-6 and C-7) are expected to be significantly affected. The C-Br signal would likely appear further upfield compared to the C-Cl signal. The remaining carbon signals of the pyrazole and pyridine rings will resonate at characteristic positions, aiding in the complete structural confirmation. umtm.czrsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for the Pyrazolo[1,5-a]pyridine Core
| Carbon Position | Representative Chemical Shift (δ, ppm) |
| C-2 | 140 - 142 |
| C-3 | 93 - 96 |
| C-3a | 147 - 150 |
| C-5 | 115 - 120 |
| C-6 | 110 - 115 |
| C-7 | 125 - 130 |
| C-8 | 130 - 135 |
Note: These are approximate chemical shift ranges based on related heterocyclic systems and are subject to substituent effects. researchgate.netumtm.cz
Advanced NMR Techniques for Comprehensive Structural Confirmation
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the pyridine ring system. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. umtm.cz It helps in connecting different fragments of the molecule and confirming the substitution pattern, for instance, by observing correlations from protons to the halogen-substituted carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. It is particularly useful for determining the relative stereochemistry and conformation in more complex derivatives. mdpi.com For planar aromatic systems like this compound, it can help confirm assignments by showing through-space interactions between nearby protons. ipb.pt
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is used to identify the functional groups and characteristic vibrational modes of the molecule. The IR spectrum of this compound is expected to show a series of absorption bands corresponding to the vibrations of its heterocyclic framework and carbon-halogen bonds.
The analysis is based on characteristic group frequencies. The pyridine ring itself has several distinct vibrational modes, including ring stretching and breathing modes. researchgate.netnih.govaps.org The fusion of the pyrazole ring and the presence of bromo and chloro substituents will lead to a complex but interpretable spectrum.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=C and C=N ring stretching |
| 1550 - 1450 | C=C and C=N ring stretching |
| 1200 - 1000 | In-plane C-H bending |
| 900 - 700 | Out-of-plane C-H bending |
| 850 - 750 | C-Cl stretching |
| 680 - 550 | C-Br stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic and heteroaromatic systems like pyrazolo[1,5-a]pyridine derivatives exhibit characteristic absorption bands corresponding to π→π* transitions. The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent groups. nih.gov
The spectrum of this compound is expected to display absorption maxima in the UV region. The halogen substituents can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted parent compound. A main absorption band, typically observed between 340–440 nm in related pyrazolo[1,5-a]pyrimidines, is often assigned to an intramolecular charge transfer process. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. The predicted monoisotopic mass for this compound (C₇H₄BrClN₂) is 229.92464 Da. uni.lu
A key feature in the mass spectrum of this compound will be the distinctive isotopic pattern of the molecular ion peak ([M]⁺). This pattern arises from the natural abundances of the isotopes of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion at m/z values of approximately 230, 232, and 234.
The fragmentation of pyrazole and pyridine rings often involves the loss of small, stable molecules like HCN. researchgate.net For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom as a radical. libretexts.orgraco.cat
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion/Fragment | Description |
| 230, 232, 234 | [C₇H₄⁷⁹Br³⁵ClN₂]⁺, etc. | Molecular Ion Cluster ([M]⁺) |
| 195, 197 | [M - Cl]⁺ | Loss of a chlorine radical |
| 151, 153 | [M - Br]⁺ | Loss of a bromine radical |
| 116 | [M - Br - Cl]⁺ | Loss of both halogen radicals |
Note: Predicted m/z values are for the most abundant isotopes. The fragmentation pathway is hypothetical based on general principles of mass spectrometry. uni.luresearchgate.netlibretexts.org
Theoretical and Computational Chemistry Studies of 6 Bromo 7 Chloropyrazolo 1,5 a Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov This method allows for the determination of optimized molecular geometry and the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. researchgate.net
For 6-bromo-7-chloropyrazolo[1,5-a]pyridine, DFT calculations would reveal how the bromine and chlorine substituents influence the electron distribution across the fused heterocyclic ring system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. tandfonline.com The analysis would also include the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. rsc.org
Illustrative Data from DFT Calculations:
This table represents the type of data that would be obtained from DFT calculations on the target compound, based on studies of similar molecules.
| Parameter | Calculated Value (Illustrative) | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
Time-Dependent Density Functional Theory (TD-DFT) for Prediction of Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties. acs.org This method is particularly valuable for calculating the electronic absorption spectra (UV-Vis spectra) of compounds. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations would help to understand its interaction with light and predict its color and photophysical properties. The results can be compared with experimental spectra to validate the computational model. acs.org Such studies are crucial in fields like materials science, where the optical properties of molecules are of primary interest. researchgate.net
Illustrative TD-DFT Predicted Absorption Spectra Data:
| Electronic Transition | Calculated λmax (nm) (Illustrative) | Oscillator Strength (f) (Illustrative) | Primary Orbital Contribution |
| S0 → S1 | 320 | 0.25 | HOMO → LUMO |
| S0 → S2 | 285 | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.35 | HOMO → LUMO+1 |
Molecular Mechanics and Quantum Chemical Descriptors for Stability and Reactivity
While DFT provides detailed electronic information, molecular mechanics offers a computationally less intensive method to assess molecular geometries and energies. More importantly, data from quantum chemical calculations can be used to derive a range of descriptors that quantify a molecule's stability and reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions. nih.gov
Illustrative Quantum Chemical Descriptors:
| Descriptor | Formula | Calculated Value (Illustrative) | Interpretation |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 eV | Resistance to charge transfer |
| Global Electrophilicity (ω) | χ² / (2η) | 3.66 eV | Electrophilic character |
Computational Prediction of Mechanistic Pathways
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. organic-chemistry.org For the synthesis or transformation of this compound, DFT calculations can be used to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the activation energy for each step can be determined, allowing for the prediction of the most favorable reaction pathway. nih.gov For instance, in the synthesis of pyrazolo[1,5-a]pyridines via cycloaddition reactions, computational studies can help to understand the regioselectivity and the role of catalysts.
Analysis of Electron Density and Non-Covalent Interactions (e.g., NBO, RDG, IRI)
To gain deeper insight into the bonding and stability of this compound, advanced electron density analysis methods are employed.
Natural Bond Orbital (NBO) Analysis: This method examines the delocalization of electron density between filled and vacant orbitals, providing information about intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. rsc.org
Reduced Density Gradient (RDG) Analysis: RDG is used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. It generates 3D plots that highlight regions of different interaction types.
Interaction Region Imaging (IRI): IRI is a related technique that provides a clearer and more intuitive visualization of both covalent bonds and non-covalent interactions by mapping the electron density and its gradient.
Reactivity Profile and Synthetic Transformations of 6 Bromo 7 Chloropyrazolo 1,5 a Pyridine
Nucleophilic Aromatic Substitution Reactions on Halogenated Positions
The pyrazolo[1,5-a]pyridine (B1195680) ring system, particularly the pyridine (B92270) moiety, is electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by the nitrogen atom and bearing a good leaving group. youtube.com In 6-Bromo-7-chloropyrazolo[1,5-a]pyridine, both the C-6 and C-7 positions are halogenated and thus potential sites for SNAr.
The regioselectivity of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. Attack at positions C-7 (ortho to the bridgehead nitrogen) and C-5 (para to the bridgehead nitrogen) is generally favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization. stackexchange.comvaia.com
Between the two halogenated positions, C-7 is electronically favored for nucleophilic attack over C-6 due to its ortho relationship to the bridgehead nitrogen. Consequently, a strong nucleophile is expected to preferentially displace the chloride at the C-7 position. The relative reactivity of halogens as leaving groups in SNAr reactions can be complex; however, the electronic activation at C-7 is the dominant factor. sci-hub.se These reactions often require elevated temperatures to overcome the kinetic barrier associated with the temporary disruption of aromaticity. youtube.com
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution
| Position of Attack | Halogen Leaving Group | Electronic Factors | Predicted Outcome |
|---|---|---|---|
| C-7 | Chloride | Activated (ortho to bridgehead nitrogen); intermediate stabilized by nitrogen. | Major product |
| C-6 | Bromide | Less activated (meta to bridgehead nitrogen). | Minor or no product |
Electrophilic Aromatic Substitution Reactions on the Pyrazolopyridine Core
Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyridine core is directed by the electron-donating character of the fused pyrazole (B372694) ring and the deactivating nature of the pyridine ring. rsc.org Generally, the pyrazole moiety is more susceptible to electrophilic attack than the pyridine moiety. Studies on the parent scaffold and related systems show that electrophilic substitution occurs preferentially at the C-3 position of the pyrazole ring. rsc.org
In this compound, the existing bromo and chloro substituents on the pyridine ring are deactivating groups, further diminishing the reactivity of that ring towards electrophiles. masterorganicchemistry.com Therefore, electrophilic attack will overwhelmingly favor the C-3 position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, although the latter may be challenging on such a deactivated system. masterorganicchemistry.com For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 3-halo derivative. researchgate.net
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile (E+) | Potential Positions of Attack | Governing Factors | Predicted Major Product |
|---|---|---|---|
| NO₂+ (Nitration) | C-3, C-5 | Pyrazole ring is more electron-rich. Halogens at C-6/C-7 deactivate the pyridine ring. | 3-Nitro-6-bromo-7-chloropyrazolo[1,5-a]pyridine |
| Br+ (Bromination) | C-3, C-5 | C-3 is the most nucleophilic position in the scaffold. | 3,6-Dibromo-7-chloropyrazolo[1,5-a]pyridine |
| SO₃ (Sulfonation) | C-3, C-5 | High activation barrier; reaction favors the most electron-rich site. | This compound-3-sulfonic acid |
Transition Metal-Catalyzed Coupling Reactions for Extended Functionalization
The bromo and chloro substituents at the C-6 and C-7 positions serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi-res.com This class of reactions is a powerful tool for the functionalization of heterocyclic systems. uva.es
A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the C-Br bond is significantly more reactive and undergoes oxidative addition to the metal center under milder conditions than the C-Cl bond. uni-muenchen.de This reactivity difference allows for selective functionalization at the C-6 position while leaving the C-7 chloro group intact for subsequent transformations. By adjusting reaction conditions (e.g., catalyst, ligand, temperature), it is possible to achieve subsequent coupling at the C-7 position as well.
Table 3: Selective Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Conditions | Predicted Site of Initial Reaction | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, base | C-6 (C-Br) | 6-Aryl-7-chloropyrazolo[1,5-a]pyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | C-6 (C-Br) | 6-Alkynyl-7-chloropyrazolo[1,5-a]pyridine |
| Buchwald-Hartwig | R₂NH | Pd catalyst, ligand, base | C-6 (C-Br) | 6-(Dialkylamino)-7-chloropyrazolo[1,5-a]pyridine |
| Heck | Alkene | Pd(OAc)₂, ligand, base | C-6 (C-Br) | 6-Alkenyl-7-chloropyrazolo[1,5-a]pyridine |
Regioselective Functionalization of Specific Pyrazolopyridine Positions (e.g., C-3, C-4, C-5, C-7)
Beyond the direct transformations of the halogenated positions, other sites on the pyrazolopyridine core can be functionalized regioselectively.
C-3 Position: As discussed (5.2), this position is the prime target for electrophilic substitution. rsc.org
C-7 Position: This site can be functionalized via SNAr reactions (5.1) or by cross-coupling reactions under more forcing conditions after the C-6 position has reacted. stackexchange.com
C-4 and C-5 Positions: Functionalization at these positions typically requires deprotonation (metalation) followed by quenching with an electrophile. The acidity of the C-H protons is influenced by the surrounding substituents. The C-5 proton is adjacent to the C-6 bromine, which may facilitate directed ortho-metalation under specific conditions using strong, sterically hindered bases like lithium diisopropylamide (LDA) or TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). However, the acidity of the C-3 proton is generally higher, often leading to competitive metalation at that site.
Oxidation and Reduction Chemistry
The nitrogen atom in the pyridine ring of the pyrazolo[1,5-a]pyridine system can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide dramatically alters the electronic properties of the ring system. It enhances the reactivity of the C-7 position towards nucleophilic attack and modifies the regioselectivity of electrophilic substitutions.
Reduction of the this compound system can proceed via several pathways. Catalytic hydrogenation under harsh conditions could potentially reduce the pyridine ring. More commonly, reduction may refer to the reductive dehalogenation of one or both halogen substituents. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using metal-based reducing agents. Selective dehalogenation may be possible, with the C-Br bond typically being more susceptible to reduction than the C-Cl bond.
Kinetic Studies of Halogenation Reactions
Generally, the kinetics of electrophilic halogenation on heteroaromatic systems follow a second-order rate law, dependent on the concentrations of both the substrate and the electrophilic halogenating agent. dalalinstitute.com The rate of reaction for this compound would be significantly slower than that of the unsubstituted pyrazolo[1,5-a]pyridine due to the strong deactivating inductive effects of the two existing halogen substituents. Kinetic analysis would involve monitoring the reaction progress over time under various reactant concentrations to determine the rate constants and reaction order, providing insight into the electronic demand of the transition state for the substitution. dalalinstitute.com
Applications of 6 Bromo 7 Chloropyrazolo 1,5 a Pyridine As a Synthetic Intermediate and Molecular Scaffold
Role in the Construction of Diverse Fused Heterocyclic Systems
The pyrazolo[1,5-a]pyridine (B1195680) scaffold, the core of 6-bromo-7-chloropyrazolo[1,5-a]pyridine, serves as a foundational building block for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of this scaffold allows for the construction of novel polycyclic structures with potential applications in drug discovery and materials science.
The synthesis of the pyrazolo[1,5-a]pyridine core itself can be achieved through several synthetic strategies, most notably through [3+2] cycloaddition reactions. One common approach involves the reaction of N-aminopyridinium ylides with suitable alkynes. This method allows for the direct formation of the pyrazolo[1,5-a]pyridine ring system with a degree of control over the substitution pattern on the pyrazole (B372694) ring.
Once the this compound scaffold is obtained, the bromine and chlorine substituents act as handles for further annulation reactions, leading to the formation of more complex fused systems. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce functionalities that can subsequently participate in intramolecular cyclization reactions, yielding novel tricyclic or tetracyclic frameworks.
Table 1: General Synthetic Approaches to Pyrazolo[1,5-a]pyridine Derivatives
| Reaction Type | Reactants | Conditions | Outcome |
| [3+2] Cycloaddition | N-aminopyridinium ylides and alkynes | Typically requires a catalyst and heating | Formation of the pyrazolo[1,5-a]pyridine core |
| Intramolecular Cyclization | Suitably functionalized pyridines | Varies depending on the nature of the functional groups | Annulation of the pyrazole ring |
Scaffold Diversification for Novel Chemical Entities
The differential reactivity of the bromine and chlorine atoms in this compound is a key feature that allows for its use in scaffold diversification. This strategic functionalization is central to the generation of libraries of novel chemical entities for high-throughput screening in drug discovery programs. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position.
The chlorine atom at the 7-position, while generally less reactive than bromine in such cross-coupling reactions under standard conditions, can be targeted for nucleophilic aromatic substitution (SNAr) reactions. This orthogonal reactivity enables a stepwise and controlled diversification of the scaffold. For example, a Suzuki coupling could be performed at the 6-position, followed by an SNAr reaction at the 7-position with an amine or an alcohol, leading to a diverse range of disubstituted pyrazolo[1,5-a]pyridine derivatives.
Table 2: Potential Reactions for Scaffold Diversification of this compound
| Position | Reaction Type | Typical Reagents | Introduced Functionality |
| 6 (Bromo) | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl, Heteroaryl |
| 6 (Bromo) | Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Aryl, Vinyl |
| 7 (Chloro) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |
Precursor for Advanced Organic Materials (e.g., Fluorophores)
The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are known to be effective fluorophores. The photophysical properties of these compounds, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly dependent on the nature and position of substituents on the bicyclic ring system.
The presence of electron-donating and electron-withdrawing groups can be used to tune the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its fluorescent properties. This compound serves as an excellent precursor for such materials. The halogen atoms can be replaced with various functional groups through the cross-coupling and substitution reactions mentioned previously. For example, introducing an electron-donating group at the 6-position and an electron-withdrawing group at another position can lead to a "push-pull" system, which often results in enhanced fluorescence and a red-shift in the emission spectrum.
Table 3: General Influence of Substituents on the Photophysical Properties of Pyrazolo[1,5-a]pyridine-based Fluorophores
| Substituent Type | Effect on Absorption/Emission | Example Groups |
| Electron-Donating Groups (EDGs) | Bathochromic (red) shift | -NH2, -OR, -NR2 |
| Electron-Withdrawing Groups (EWGs) | Hypsochromic (blue) shift or quenching | -CN, -NO2, -COOR |
| Extended π-Conjugation | Bathochromic (red) shift | Aryl, Vinyl |
Utilization in Coordination Chemistry
Nitrogen-containing heterocyclic compounds are widely used as ligands in coordination chemistry due to the ability of the nitrogen lone pairs to coordinate with metal ions. The pyrazolo[1,5-a]pyridine scaffold contains two nitrogen atoms in the pyrazole ring and one in the pyridine (B92270) ring, making it a potential multidentate ligand.
While there is a lack of specific research on the coordination chemistry of this compound, the parent pyrazolo[1,5-a]pyridine and its derivatives have been explored as ligands for various transition metals. The coordination can occur through one or more of the nitrogen atoms, leading to the formation of a variety of coordination complexes with different geometries and nuclearities. The electronic and steric properties of the substituents on the pyrazolo[1,5-a]pyridine ring can influence the coordination behavior and the properties of the resulting metal complexes.
The presence of the bromo and chloro substituents in this compound could potentially influence its coordination properties or be used as reactive sites for post-coordination modification of the ligand. This remains an area with potential for future research and exploration.
Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate an article on the "Mechanistic Biological Investigations of this compound Derivatives" that strictly adheres to the specified outline.
The search for research specifically linking derivatives of the "this compound" core structure to the outlined biological targets and investigations did not yield the necessary information. The requested topics, including specific protein kinase inhibition (AXL, CK2, EGFR, B-Raf, MEK, CDK1, CDK2), detailed antiproliferative effects, X-ray co-crystallography analyses, and structure-activity relationship studies for this particular compound series, are not present in the available literature.
While research exists for related but structurally distinct heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, providing information on these compounds would not meet the explicit requirement to focus solely on "this compound" and its derivatives. To ensure scientific accuracy and strict adherence to the provided instructions, the article cannot be generated without the relevant factual data.
Mechanistic Biological Investigations of 6 Bromo 7 Chloropyrazolo 1,5 a Pyridine Derivatives in Cellular and Molecular Models in Vitro
Assessment of Biocompatibility in Cellular Systems
The biocompatibility of novel chemical entities is a critical parameter in the preclinical evaluation of their potential as therapeutic agents. For derivatives of 6-Bromo-7-chloropyrazolo[1,5-a]pyridine, in vitro assessment in cellular systems is a primary method to determine their cytotoxic profiles and selectivity towards target cells over healthy tissues. These investigations typically involve exposing various cell lines, both cancerous and non-cancerous, to the compounds and measuring their effects on cell viability and proliferation.
Detailed Research Findings
Research into the broader family of pyrazolo[1,5-a]pyridine (B1195680) and related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has consistently included cytotoxicity screening against a panel of human cancer cell lines. These studies are fundamental to understanding the antiproliferative potential of these compounds. For instance, various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated for their anti-proliferative effects against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines ekb.eg. Similarly, cytotoxicity studies on novel pyrazolo[1,5-a]pyridine-3-carboxylates have been conducted on human lung adenocarcinoma (A549), breast carcinoma (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines nih.gov.
A key aspect of biocompatibility is selective cytotoxicity. Ideally, a therapeutic compound should exhibit high toxicity towards cancer cells while having minimal impact on normal, healthy cells. Studies on related heterocyclic compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides, have shown promising results in this regard. These compounds demonstrated significant antiproliferative activity against pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines, without inducing genotoxic effects in normal human lung fibroblasts (WI-38) mdpi.com. This selectivity is a crucial indicator of a favorable biocompatibility profile. Another study on a novel pyrazole (B372694) derivative, PTA-1, also indicated a favorable selective cytotoxicity index, being less cytotoxic to non-cancerous human cells compared to a panel of 17 human cancer cell lines nih.gov.
The assessment of cytotoxicity is often quantified by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) values. These values represent the concentration of a compound required to inhibit cell proliferation or viability by 50%. Lower IC50 or GI50 values indicate higher cytotoxic potency.
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Compound | IC50 of Reference (µM) |
|---|---|---|---|---|---|
| Compound 4d | MCF-7 | Breast | 0.72 ± 0.03 | Doxorubicin | 2.28 |
| Compound 4d | HepG2 | Liver | 0.14 ± 0.54 | Doxorubicin | 3.67 |
| Compound 4d | A549 | Lung | 2.33 ± 0.61 | Doxorubicin | 2.62 |
Data synthesized from a study on new pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity. ekb.eg
Antiproliferative Activity of Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine Sulfonamides
| Compound | Cell Line | Cell Type | IC50 (µM) |
|---|---|---|---|
| MM134 | BxPC-3 | Pancreas Adenocarcinoma | 0.11 |
| MM136 | BxPC-3 | Pancreas Adenocarcinoma | 0.25 |
| MM137 | BxPC-3 | Pancreas Adenocarcinoma | 0.33 |
| MM139 | BxPC-3 | Pancreas Adenocarcinoma | 0.18 |
| MM134, MM136, MM137, MM139 | WI-38 | Normal Human Lung Fibroblasts | No cytotoxic effect |
Data from a study on the genotoxicity of novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides in normal and cancer cells in vitro. mdpi.com
While direct biocompatibility data for this compound is not available in the reviewed literature, the established methodologies and findings for structurally related compounds provide a clear framework for its evaluation. Future studies on this compound and its derivatives would necessitate similar comprehensive in vitro cytotoxicity screening against a diverse panel of both cancerous and non-cancerous cell lines to ascertain their biocompatibility and therapeutic potential.
Conclusions and Future Research Trajectories
Summary of Key Academic Contributions and Research Gaps
Direct academic contributions focusing solely on 6-Bromo-7-chloropyrazolo[1,5-a]pyridine are notably absent in the current body of scientific literature. Its existence is noted in chemical databases, but dedicated studies on its synthesis, characterization, and application are yet to be published. However, the broader family of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines have been the subject of extensive research. These studies provide a foundational understanding from which the potential contributions of this compound can be extrapolated.
Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been identified as potent inhibitors of various protein kinases, positioning them as promising candidates for anticancer therapies. nih.govmdpi.com For instance, they have shown inhibitory activity against cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), and TTK protein kinase. mdpi.comnih.gov Furthermore, certain substituted pyrazolo[1,5-a]pyridines have demonstrated significant activity against herpesviruses. The halogen atoms at the 6 and 7 positions of the target compound could play a crucial role in modulating the biological activity and pharmacokinetic properties of the molecule, potentially through halogen bonding and by influencing its metabolic stability.
The most significant research gap is the complete lack of experimental data for this compound. Its synthesis has not been explicitly described, and its physicochemical properties, spectroscopic data, and biological activity remain uncharacterized. The structure-activity relationships (SAR) for di-halogenated pyrazolo[1,5-a]pyridines are also not well-established, representing a substantial void in the medicinal chemistry landscape of this scaffold.
Prospects for Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount to unlocking the potential of this compound. Drawing from established methods for the synthesis of substituted pyrazolo[1,5-a]pyridines, several promising methodologies can be envisioned.
One potential approach involves a multi-step synthesis starting from a suitably substituted pyridine (B92270) precursor. This could entail the initial synthesis of a di-halogenated aminopyridine, followed by a cyclization reaction to form the fused pyrazole (B372694) ring. Modern synthetic techniques, such as microwave-assisted synthesis, could significantly accelerate these processes and improve yields. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the late-stage functionalization of the pyrazolo[1,5-a]pyridine scaffold. nih.gov A strategy could involve the synthesis of a di-halo-pyrazolo[1,5-a]pyridine core, where the bromine and chlorine atoms can be selectively displaced or modified through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce a variety of substituents. This would enable the rapid generation of a library of analogues for SAR studies. The regioselective halogenation of the pyrazolo[1,5-a]pyrimidine core using N-halosuccinimides (NXS) has been demonstrated and could potentially be adapted for the pyridine analogue. researchgate.net
| Synthetic Approach | Description | Potential Advantages |
| Multi-step Synthesis | Synthesis from a substituted pyridine precursor followed by cyclization. | Control over substitution pattern. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times. | Reduced reaction times, potentially higher yields. |
| Palladium-Catalyzed Cross-Coupling | Late-stage functionalization of a di-halo core. | Facile generation of diverse analogues for SAR studies. |
| Regioselective Halogenation | Adaptation of methods for halogenating related scaffolds. | Direct introduction of halogens at specific positions. |
Advanced Characterization and Computational Approaches for Deeper Insights
A thorough characterization of this compound is a prerequisite for any future application. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography will be essential to confirm its structure and stereochemistry.
Beyond basic characterization, advanced computational approaches can provide profound insights into the molecule's properties and potential interactions. Density Functional Theory (DFT) calculations can be employed to predict its electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. nih.gov These computational studies can help in understanding its reactivity and potential binding modes with biological targets. Molecular docking simulations can be utilized to predict the binding affinity and orientation of this compound within the active sites of various kinases or other enzymes, guiding the design of more potent and selective inhibitors. ekb.eg
| Technique | Application | Insights Gained |
| NMR Spectroscopy | Structural elucidation. | Confirmation of chemical structure and connectivity. |
| Mass Spectrometry | Determination of molecular weight and formula. | Confirmation of elemental composition. |
| X-ray Crystallography | Determination of three-dimensional structure. | Precise bond lengths, bond angles, and crystal packing. |
| DFT Calculations | Prediction of electronic properties. | Understanding of reactivity and electronic distribution. |
| Molecular Docking | Simulation of ligand-protein interactions. | Prediction of binding modes and affinities to biological targets. |
Future Directions in Mechanistic Biological Exploration and Target Validation
The biological potential of this compound remains a fertile ground for investigation. Based on the known activities of its chemical relatives, several avenues for biological exploration can be prioritized.
A primary focus should be the evaluation of its kinase inhibitory activity. Screening against a panel of cancer-relevant kinases could reveal specific targets. Should significant activity be observed, further studies to elucidate the mechanism of inhibition, whether ATP-competitive or allosteric, would be crucial. nih.gov The presence of two halogen atoms provides an interesting opportunity to explore the role of halogen bonding in ligand-target interactions, which can contribute to both potency and selectivity. mdpi.com
Given the reported anti-herpesvirus activity of other pyrazolo[1,5-a]pyridine derivatives, it would be prudent to investigate the antiviral potential of this compound.
Target validation will be a critical step in advancing this compound towards any potential therapeutic application. This will involve confirming the on-target effects in cellular and eventually in vivo models. Techniques such as target engagement assays and the use of genetic knockdown or knockout models can help to validate the biological target and understand the downstream cellular consequences of its inhibition.
Q & A
Basic Research Questions
Q. How can the bromination step in synthesizing 6-Bromo-7-chloropyrazolo[1,5-a]pyridine be optimized?
- Methodological Answer : Bromination of pyrazolo[1,5-a]pyridine derivatives often employs bromine in acetic acid under an inert atmosphere (e.g., nitrogen). For example, a similar protocol involves dissolving 6-chloroimidazo[1,2-a]pyridine in acetic acid, followed by controlled addition of bromine to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, and quenching with sodium thiosulfate ensures excess bromine removal .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol mixtures) is recommended. For high-purity isolation, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve closely related impurities. Recrystallization from methanol or ethanol may further enhance purity .
Q. How should researchers analyze the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (≥95% purity threshold) with and NMR spectroscopy. For example, NMR peaks should align with expected aromatic proton splitting patterns (e.g., doublets for adjacent substituents). Mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm deviation) .
Advanced Research Questions
Q. How can the pyridine ring be functionalized for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) at the bromine site. For electrophilic substitutions, protect the chlorine atom using temporary directing groups. Post-functionalization, characterize intermediates via NMR (if fluorinated) or X-ray crystallography .
Q. What strategies resolve contradictory spectroscopic data during structural confirmation?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from tautomerism or residual solvents. Use 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations. Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
Q. How to mitigate decomposition during storage or reaction scaling?
- Methodological Answer : Store the compound at 2–8°C in amber vials under nitrogen to prevent light- or moisture-induced degradation. For large-scale reactions, replace acetic acid with less corrosive solvents (e.g., DMF) and optimize stoichiometry to minimize side products. Monitor stability via accelerated aging studies (40°C/75% RH for 48 hours) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for all procedures. Wear nitrile gloves, goggles, and lab coats. Waste must be neutralized (e.g., with 10% sodium bicarbonate) before disposal via certified hazardous waste services. Spill containment requires inert absorbents (vermiculite) and ethanol rinsing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
